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Compound of Interest

Compound Name: Boc-Dap(Fmoc)-OH

Cat. No.: B557130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutics with enhanced efficacy and specificity has led researchers to

explore the vast chemical space of unnatural peptides. Among the diverse building blocks

available, N-α-tert-butyloxycarbonyl-N-β-(9-fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic

acid (Boc-Dap(Fmoc)-OH) has emerged as a powerful and versatile tool. This technical guide

provides an in-depth exploration of Boc-Dap(Fmoc)-OH, detailing its properties, applications,

and the experimental protocols necessary for its successful integration into innovative peptide-

based drug discovery and development programs.

Core Properties of Boc-Dap(Fmoc)-OH
Boc-Dap(Fmoc)-OH is a derivative of the non-proteinogenic amino acid L-2,3-

diaminopropionic acid (Dap). Its utility in peptide synthesis stems from the orthogonal

protection of its two amino groups. The α-amino group is protected by the acid-labile tert-

butyloxycarbonyl (Boc) group, while the β-amino group is protected by the base-labile 9-

fluorenylmethyloxycarbonyl (Fmoc) group. This orthogonal protection scheme allows for the

selective deprotection and modification of either amino group during solid-phase peptide

synthesis (SPPS), providing a gateway to a wide array of peptide modifications.

Table 1: Physicochemical Properties of Boc-Dap(Fmoc)-OH
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Property Value

Synonyms
Nα-Boc-Nβ-Fmoc-L-2,3-diaminopropionic acid,

Boc-3-(Fmoc-amino)-L-alanine

CAS Number 122235-70-5[1][2][3][4]

Molecular Formula C₂₃H₂₆N₂O₆[1][2][3][4]

Molecular Weight 426.46 g/mol [1][2][3][4]

Appearance Solid[1][2][3][4]

Purity (HPLC) ≥98.0%[1][2][3][4]

Solubility Soluble in dimethylformamide (DMF)[5]

Storage Store at 2-8°C[4][6]

Applications in Unnatural Peptide Synthesis
The unique structure of Boc-Dap(Fmoc)-OH makes it a valuable building block for the

synthesis of a diverse range of unnatural peptides with tailored properties.

Introduction of a Chemical Handle: The β-amino group of the Dap residue, once deprotected,

serves as a versatile chemical handle for various modifications. This allows for the

attachment of functionalities such as polyethylene glycol (PEG) to improve pharmacokinetic

profiles, fluorescent labels for imaging studies, or cytotoxic payloads for targeted drug

delivery.

Peptide Cyclization: The side-chain amine can be used to form a lactam bridge with a C-

terminal carboxylic acid or the side chain of an acidic amino acid (e.g., Asp or Glu), leading

to the synthesis of cyclic peptides.[7] Cyclization can enhance peptide stability, receptor

affinity, and bioavailability.

Lysine Analogue: Fmoc-Dap(Boc)-OH has been utilized as a protected analogue of lysine in

structure-activity relationship (SAR) studies.[7]

pH-Responsive Peptides: The incorporation of Dap residues can impart pH sensitivity to

peptides. This is particularly relevant in the design of anticancer peptides that selectively
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target the acidic tumor microenvironment.[6]

Gene Delivery Vectors: Peptides rich in Dap have been designed as pH-responsive vectors

for the delivery of nucleic acids like siRNA.[8][9] These peptides can facilitate endosomal

escape, a critical step in nucleic acid delivery.

Antimicrobial Peptides: The introduction of the positively charged Dap side chain can be

crucial for the interaction of antimicrobial peptides with negatively charged bacterial cell

membranes, leading to membrane disruption and bacterial cell death.[10]

Radiopharmaceutical Development: The D-enantiomer, Fmoc-D-Dap(Boc)-OH, is used in the

synthesis of DOTA-modified peptides, which can chelate metals for applications in cancer

diagnostics and therapy.[11]

Experimental Protocols
The successful incorporation of Boc-Dap(Fmoc)-OH into a peptide sequence requires careful

execution of solid-phase peptide synthesis (SPPS) protocols. Both Boc and Fmoc-based SPPS

strategies can be employed, leveraging the orthogonal nature of the protecting groups.

Boc-SPPS Workflow for Boc-Dap(Fmoc)-OH
Incorporation
This protocol outlines the manual incorporation of a Boc-Dap(Fmoc)-OH residue into a peptide

chain using a Boc-based strategy.

Table 2: Boc-SPPS Cycle for Boc-Dap(Fmoc)-OH Incorporation
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Step Procedure Reagents Time Monitoring

1. Resin Swelling

Swell the resin in

the appropriate

solvent.

Dichloromethane

(DCM) or

Dimethylformami

de (DMF)

30-60 min -

2. Boc

Deprotection

Remove the N-

terminal Boc

group.

25-50%

Trifluoroacetic

acid (TFA) in

DCM

20-30 min

HPLC analysis of

a small cleaved

sample

3. Neutralization

Neutralize the

protonated N-

terminus.

5-10% N,N-

Diisopropylethyla

mine (DIEA) in

DCM

5-10 min -

4. Coupling

Couple the pre-

activated Boc-

Dap(Fmoc)-OH.

Boc-Dap(Fmoc)-

OH,

HBTU/HATU,

DIEA in DMF

1-4 hours

Kaiser Test

(ninhydrin test)

or Chloranil Test

5. Capping

(Optional)

Block any

unreacted amino

groups.

Acetic

anhydride/DIEA

in DMF

2 x 15 min -

Detailed Methodology:

Resin Preparation: Start with a suitable resin for Boc-SPPS, such as Merrifield resin for a C-

terminal carboxylic acid or MBHA/BHA resin for a C-terminal amide.[11] Swell the resin in

DCM or DMF for 30-60 minutes in a reaction vessel.[11]

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM.[11] Agitate for 1-2

minutes, drain, and then add a fresh solution of 25-50% TFA in DCM and agitate for 20-30

minutes.[11] Wash the resin thoroughly with DCM, isopropanol (IPA), and then DCM again.

[11]

Neutralization: Treat the resin with a 5-10% solution of DIEA in DCM for 5-10 minutes to

neutralize the trifluoroacetate salt of the N-terminal amine.[11]
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Coupling of Boc-Dap(Fmoc)-OH:

Pre-activation: In a separate vessel, dissolve Boc-Dap(Fmoc)-OH (3 equivalents relative

to resin loading), a coupling reagent such as HBTU (2.9 equivalents) or HATU (2.85

equivalents), and an additive like HOBt (3 equivalents) in DMF.[7][9] Add DIEA (6

equivalents) and allow the mixture to pre-activate for 1-5 minutes.[7][9]

Coupling Reaction: Add the activated amino acid solution to the resin and agitate the

reaction vessel for 1-4 hours at room temperature.[7][9]

Monitoring: Monitor the coupling reaction using a qualitative method like the Kaiser test. A

negative result (yellow beads) indicates a complete reaction. If the test is positive (blue

beads), the coupling step should be repeated.[9]

Capping (Optional): To prevent the formation of deletion sequences, any unreacted amino

groups can be capped by treating the resin with a solution of acetic anhydride and DIEA in

DMF.[7]

Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for the

subsequent amino acids in the peptide sequence.

Orthogonal Deprotection and Side-Chain Modification
The key advantage of Boc-Dap(Fmoc)-OH is the ability to selectively deprotect the β-amino

group on the solid support.

Table 3: On-Resin Fmoc Deprotection of Dap Side Chain
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Step Procedure Reagents Time Monitoring

1. Washing
Prepare the resin

for deprotection.
DMF 3 x 1 min -

2. Fmoc

Deprotection

Remove the

Fmoc group from

the Dap side

chain.

20% Piperidine

in DMF

1 x 5 min and 1 x

15 min

HPLC analysis of

a small cleaved

sample

3. Washing
Remove residual

piperidine.
DMF, DCM 5x each -

Detailed Methodology:

Resin Preparation: After incorporation of the Boc-Dap(Fmoc)-OH and any subsequent

amino acids, ensure the N-terminal α-amino group is protected (e.g., with a Boc group).

Fmoc Deprotection: Treat the resin-bound peptide with a solution of 20% piperidine in DMF

for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.[10]

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove all

traces of piperidine. The free β-amino group of the Dap residue is now available for

modification.[10]

Side-Chain Modification: The newly exposed amine can be reacted with a variety of reagents

to introduce the desired functionality. For example, acetylation can be achieved by treating

the resin with acetic anhydride and DIEA in DMF.[10]

Cleavage and Final Deprotection
Once the peptide synthesis and any on-resin modifications are complete, the peptide must be

cleaved from the solid support and all remaining protecting groups removed.

Table 4: Peptide Cleavage from Resin
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Method Reagents Time Notes

HF Cleavage

Anhydrous Hydrogen

Fluoride (HF),

scavenger (e.g.,

anisole)

1-2 hours

Standard for Boc-

SPPS, requires

specialized

equipment.[9]

TFMSA Cleavage
Trifluoromethanesulfo

nic acid (TFMSA)
-

A less hazardous

alternative to HF.[9]

Detailed Methodology:

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and

protecting groups used. For peptides synthesized using a Boc strategy, a strong acid like

anhydrous HF with a scavenger such as anisole is typically used.[9]

Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail.

Peptide Precipitation: After the cleavage reaction is complete, precipitate the peptide by

adding the reaction mixture to a large volume of cold diethyl ether.[11]

Purification: The crude peptide is typically purified by reverse-phase high-performance liquid

chromatography (RP-HPLC) to achieve the desired purity.[11]

Visualizing the Impact: Signaling Pathways and
Logical Relationships
The incorporation of Boc-Dap(Fmoc)-OH can lead to peptides with specific biological activities,

often through the modulation of cellular signaling pathways.

Inhibition of LPS-Induced Inflammatory Signaling
Peptides containing Dap have been shown to neutralize lipopolysaccharide (LPS), a

component of the outer membrane of Gram-negative bacteria. This neutralization can prevent

the activation of the CD14/Toll-like Receptor 4 (TLR4) signaling pathway in immune cells like

macrophages, thereby dampening the inflammatory response.
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LPS-induced TLR4 signaling and its inhibition.

pH-Responsive Targeting of Cancer Cells
The lower pH of the tumor microenvironment (pH 6.5-6.9) compared to normal tissues (pH

~7.4) can be exploited by peptides containing Dap. The side-chain amine of Dap has a pKa

that allows it to become protonated and positively charged at the lower pH of the tumor, leading

to enhanced electrostatic interactions with the negatively charged membranes of cancer cells

and subsequent cell lysis.
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Mechanism of pH-responsive cancer cell targeting.

Conclusion
Boc-Dap(Fmoc)-OH is a cornerstone building block for the synthesis of unnatural peptides

with significant therapeutic potential. Its orthogonal protecting groups provide medicinal

chemists with the flexibility to design and create complex peptide architectures with tailored

biological activities. From enhancing the stability and target affinity of peptide drugs to enabling

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b557130?utm_src=pdf-body-img
https://www.benchchem.com/product/b557130?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


novel mechanisms of action such as pH-responsive targeting, Boc-Dap(Fmoc)-OH will

undoubtedly continue to be a critical tool in the development of the next generation of peptide-

based therapeutics. This guide provides the foundational knowledge and practical protocols to

empower researchers to fully leverage the potential of this versatile amino acid derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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